molecular formula C15H9F3O2 B12325668 5-Phenoxy-3-(trifluoromethyl)-1-benzofuran

5-Phenoxy-3-(trifluoromethyl)-1-benzofuran

Cat. No.: B12325668
M. Wt: 278.22 g/mol
InChI Key: SACFMJAQFUWCNO-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-(trifluoromethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 5-(Benzyloxy)-2-(trifluoromethyl)benzofuran
  • 5-(Methoxy)-3-(trifluoromethyl)benzofuran
  • 5-(Benzyloxy)-3-(difluoromethyl)benzofuran

Comparison: Compared to these similar compounds, 5-(Benzyloxy)-3-(trifluoromethyl)benzofuran is unique due to its specific substitution pattern, which influences its chemical properties and biological activity. The trifluoromethyl group at the 3-position enhances its stability and lipophilicity, while the benzyloxy group at the 5-position contributes to its reactivity and potential for further functionalization .

Properties

Molecular Formula

C15H9F3O2

Molecular Weight

278.22 g/mol

IUPAC Name

5-phenoxy-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C15H9F3O2/c16-15(17,18)13-9-19-14-7-6-11(8-12(13)14)20-10-4-2-1-3-5-10/h1-9H

InChI Key

SACFMJAQFUWCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)OC=C3C(F)(F)F

Origin of Product

United States

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